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molecular formula C8H18N4S B8723202 Hexamethylguanidinium thyocyanate

Hexamethylguanidinium thyocyanate

Cat. No. B8723202
M. Wt: 202.32 g/mol
InChI Key: WOLOMGGBPRYDFH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439395B2

Procedure details

1.00 g (5.16 mmol) of bis(dimethylamino)chlorocarbenium thiocyanate and 0.26 g (5.10 mmol) of lithium dimethylamide are dissolved in 10 ml of acetonitrile under a protective-gas atmosphere (argon). The reaction mixture is stirred for 5 hours at room temperature, and LiCl is subsequently filtered off. The salt LiCl is washed with 2 ml of acetonitrile, and the organic phases are combined. The solvent is distilled off, and the residue is dried under reduced pressure at 7 Pa and 50° C., giving 0.99 g of hexamethylguanidinium thiocyanate as an oil, corresponding to a yield of 94.8%.
Name
bis(dimethylamino)chlorocarbenium thiocyanate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[CH3:4][N:5]([C+:7]([N:9]([CH3:11])[CH3:10])Cl)[CH3:6].[CH3:12][N-:13][CH3:14].[Li+]>C(#N)C>[S-:1][C:2]#[N:3].[CH3:4][N:5]([CH3:6])[C:7](=[N+:13]([CH3:14])[CH3:12])[N:9]([CH3:11])[CH3:10] |f:0.1,2.3,5.6|

Inputs

Step One
Name
bis(dimethylamino)chlorocarbenium thiocyanate
Quantity
1 g
Type
reactant
Smiles
[S-]C#N.CN(C)[C+](Cl)N(C)C
Name
Quantity
0.26 g
Type
reactant
Smiles
C[N-]C.[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
LiCl is subsequently filtered off
WASH
Type
WASH
Details
The salt LiCl is washed with 2 ml of acetonitrile
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is dried under reduced pressure at 7 Pa and 50° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[S-]C#N.CN(C(N(C)C)=[N+](C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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